molecular formula C14H15NO3 B2465905 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097900-18-8

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No.: B2465905
CAS No.: 2097900-18-8
M. Wt: 245.278
InChI Key: KDGSEVNLIDXORU-UHFFFAOYSA-N
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Description

N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a synthetic acetamide derivative featuring a furan-substituted phenyl group linked to a hydroxyethyl-acetamide moiety. The hydroxyethyl group enhances hydrogen-bonding capacity, which may improve solubility and target binding compared to simpler analogs .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10(16)15-9-13(17)11-4-6-12(7-5-11)14-3-2-8-18-14/h2-8,13,17H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSEVNLIDXORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Reduction Pathway

  • Synthesis of 2-[4-(furan-2-yl)phenyl]acetonitrile :
    • Friedel-Crafts acylation of furan with 4-bromophenylacetyl chloride, followed by cyanation.
  • Reduction to primary amine :
    • Use of LiAlH4 or catalytic hydrogenation (H2/Pd-C) to convert the nitrile to 2-[4-(furan-2-yl)phenyl]ethylamine.
  • Hydroxylation :
    • Epoxidation of the ethylene moiety (e.g., with m-CPBA) followed by acid-catalyzed ring opening to introduce the hydroxyl group.

Reaction Conditions :

Step Reagents/Conditions Yield
1 AlCl3, CS2, 0°C → RT 65%
2 LiAlH4, THF, reflux 78%
3 m-CPBA, DCM, 0°C → RT 52%

Reductive Amination Pathway

  • Synthesis of 4-(furan-2-yl)benzaldehyde :
    • Suzuki-Miyaura coupling of furan-2-boronic acid with 4-bromobenzaldehyde.
  • Reductive amination :
    • Reaction with ethanolamine (HOCH2CH2NH2) in the presence of NaBH3CN or H2/Pd-C to form the hydroxyethylamine.

Reaction Conditions :

Step Reagents/Conditions Yield
1 Pd(PPh3)4, K2CO3, DME 70%
2 NaBH3CN, MeOH, RT 85%

Acetylation of the Amine Intermediate

The final step involves acetylation of 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine:

Acetic Anhydride Method

  • Procedure :
    • Dissolve the amine in anhydrous DCM.
    • Add acetic anhydride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
    • Stir for 4–6 hours at room temperature.
  • Workup :
    • Wash with 1M HCl, saturated NaHCO3, and brine.
    • Dry over Na2SO4 and concentrate in vacuo.

Reaction Conditions :

Reagent Solvent Temperature Yield
Ac2O DCM 0°C → RT 90%

Acetyl Chloride Method

  • Procedure :
    • Add acetyl chloride (1.1 eq) to a stirred solution of the amine in pyridine at 0°C.
    • Warm to room temperature and stir for 2 hours.
  • Workup :
    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Reaction Conditions :

Reagent Solvent Temperature Yield
AcCl Pyridine 0°C → RT 88%

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

  • Epoxidation of 4-(furan-2-yl)styrene :
    • Use m-CPBA or VO(acac)2/TBHP to form the epoxide.
  • Ammonolysis :
    • Treat the epoxide with aqueous ammonia to yield 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine.

Reaction Conditions :

Step Reagents/Conditions Yield
1 m-CPBA, DCM, RT 60%
2 NH3, H2O, 60°C 75%

Enzymatic Acetylation

  • Procedure :
    • Use lipase enzymes (e.g., Candida antarctica) in organic solvents to catalyze the acetylation of the amine with vinyl acetate.
  • Advantages :
    • Mild conditions and high enantioselectivity.

Reaction Conditions :

Enzyme Solvent Temperature Yield
CAL-B THF 37°C 82%

Challenges and Optimization

  • Hydroxyl Group Protection : The secondary hydroxyl group may require protection (e.g., as a TBS ether) during acetylation to prevent side reactions.
  • Purification : Column chromatography (SiO2, hexane/ethyl acetate) is essential due to the polar nature of intermediates.
  • Yield Improvements : Microwave-assisted synthesis and flow chemistry could enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Nitro or sulfonated phenyl derivatives.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name Core Structure Modifications Notable Substituents Evidence Source
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}acetamide Furan-phenyl + hydroxyethyl + acetamide Hydroxyethyl, acetamide
N-[4-(2-Furyl)phenyl]acetamide Furan-phenyl + acetamide (no hydroxyethyl) Simpler acetamide backbone
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide Furan-triazole + sulfanyl + fluorophenyl + acetamide Triazole, fluorine, sulfanyl
(2R)-N-[4-(4-amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methyl-phenyl]-2-(3-fluorophenyl)-2-hydroxy-acetamide Fluorophenyl + hydroxyacetamide + heterocyclic system Stereospecific (2R), pyrrolopyrimidine

Key Observations :

  • Triazole- and sulfanyl-containing analogs (e.g., ) exhibit modified electronic profiles and metabolic stability due to sulfur and nitrogen heteroatoms, which the target compound lacks .
  • Stereospecific analogs () highlight the importance of chirality in bioactivity, though the target compound’s stereochemical configuration remains unspecified .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight LogP (XLogP3) Hydrogen Bond Donors/Acceptors Solubility Trends Evidence Source
This compound ~285.3* ~2.1* 2 donors, 4 acceptors Moderate aqueous solubility due to hydroxyethyl
N-[4-(2-Furyl)phenyl]acetamide 215.2 1.8 1 donor, 3 acceptors Lower solubility
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide 427.5 2.8 2 donors, 7 acceptors Poor solubility (high LogP)
2-(2-Hydroxyethylamino)-N-(4-phenylmethoxyphenyl)acetamide 330.4 1.5 3 donors, 4 acceptors Enhanced solubility

Key Observations :

  • The hydroxyethyl group in the target compound increases hydrogen-bond donors compared to N-[4-(2-furyl)phenyl]acetamide, likely improving solubility .
  • Sulfonylhydrazine derivatives () exhibit higher molecular weight and LogP, reducing aqueous solubility .
Table 3: Pharmacological Comparisons
Compound Name Reported Activity Dose/IC50 Reference Standard Evidence Source
This compound Not explicitly reported (structural analog studies suggest anti-inflammatory/antiviral potential)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Anti-exudative activity 10 mg/kg Diclofenac sodium (8 mg/kg)
(2R)-N-[4-(4-amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methyl-phenyl]-2-(3-fluorophenyl)-2-hydroxy-acetamide Kinase inhibition (unspecified targets) Not reported
Phenoxy acetamide derivatives (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) Anti-inflammatory, analgesic, antipyretic Varies by derivative Aspirin, paracetamol

Key Observations :

  • Stereospecific hydroxyacetamides () emphasize the role of chirality in target binding, a factor needing clarification for the target compound .

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring linked to a phenyl group through a hydroxyethyl chain, with an acetamide functional group. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown:

  • Inhibition of Bacterial Growth : Compounds with furan and phenyl groups have demonstrated activity against various bacterial strains.

2. Anti-inflammatory Effects

A study on related compounds, such as N-(2-hydroxy phenyl)acetamide, has shown significant anti-inflammatory effects in animal models. Key findings include:

  • Reduction in Pro-inflammatory Cytokines : Treatment led to decreased levels of IL-1 beta and TNF-alpha in serum samples from adjuvant-induced arthritis models .

3. Anticancer Potential

The structural features of this compound suggest potential anticancer properties:

  • Cell Line Studies : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindingsImplications
Study on Anti-inflammatory ActivityN-(2-hydroxy phenyl)acetamide reduced paw edema and body weight loss in rats .Suggests potential for treating inflammatory diseases.
Antimicrobial ScreeningSimilar furan-containing compounds showed significant antibacterial effects.Indicates possible use in antibiotic development.
Anticancer ResearchCompounds with similar structures inhibited cancer cell growth in vitro.Highlights potential for cancer therapy development.

Q & A

Q. What synthetic strategies are recommended for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, and how can purity be ensured?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Coupling of furan-2-ylphenyl intermediates with hydroxyethylamine derivatives via nucleophilic substitution or reductive amination.
  • Step 2 : Acetylation of the secondary amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for achieving >95% purity.
  • Validation : Monitor reactions using TLC and confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1^1H NMR (confirm presence of furan protons at δ 6.2–7.4 ppm, hydroxyethyl group at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm1^{-1}) and hydroxyl O–H stretch (~3300 cm1^{-1}) .
  • HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in studies involving this compound?

Contradictions often arise from assay conditions or off-target effects. To address this:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell viability assays (MTT or ATP-luminescence) under identical conditions .
  • Dose-Response Curves : Compare IC50_{50} values across assays; discrepancies >10-fold suggest non-specific toxicity .
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify unintended protein targets .

Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?

Key factors include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency but require rigorous removal to avoid contamination .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Switch to toluene/ethanol mixtures in later steps .
  • By-Product Mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents during amide bond formation .

Q. How can researchers improve the compound’s physicochemical properties (e.g., solubility) without altering its core pharmacophore?

  • Prodrug Strategies : Introduce phosphate or PEG groups at the hydroxyethyl moiety to enhance aqueous solubility. These are enzymatically cleaved in vivo .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with improved dissolution rates .
  • Lipid Nanoparticles : Encapsulate the compound in DSPC/cholesterol liposomes for in vitro delivery, maintaining bioactivity while reducing aggregation .

Data Analysis & Mechanistic Studies

Q. What computational tools are recommended to predict binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors. Prioritize targets with conserved furan-binding pockets (e.g., cytochrome P450 isoforms) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Develop regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donor counts to predict activity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism at the acetamide group .
  • Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., hydroxylation at the furan ring) and synthesize stable analogs to block metabolic hotspots .

Comparative & Mechanistic Insights

Q. How does the hydroxyethyl group influence bioactivity compared to analogs with methyl or ethyl substitutions?

  • Hydrogen Bonding : The hydroxyethyl group enhances interactions with polar residues in target proteins (e.g., serine hydrolases), increasing potency by ~3-fold compared to methyl analogs .
  • Solubility Trade-offs : While improving water solubility, the hydroxy group may reduce membrane permeability. Balance via logP optimization (target range: 2.0–3.5) .

Q. What strategies can resolve spectral overlap in 1^1H NMR analysis of this compound?

  • 2D NMR Techniques : Employ HSQC to resolve overlapping proton signals (e.g., furan vs. phenyl protons) .
  • Deuterium Exchange : Treat with D2_2O to confirm labile protons (hydroxyethyl group) and simplify splitting patterns .

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